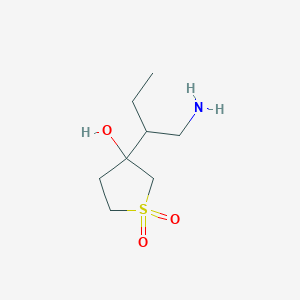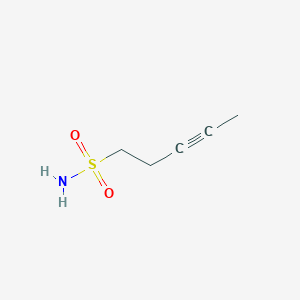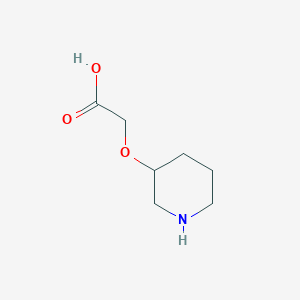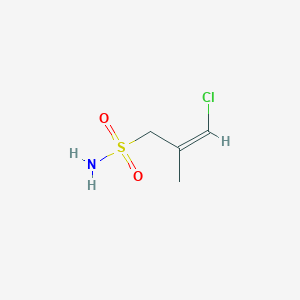![molecular formula C7H5N3O4 B13218438 2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13218438.png)
2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that features both imidazole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable base, followed by cyclization to form the imidazole ring . The reaction conditions often require the use of catalysts such as nickel and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites on the imidazole and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings.
Aplicaciones Científicas De Investigación
2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with nucleic acids, proteins, and enzymes, affecting their function and activity . These interactions can modulate biological pathways and processes, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole-pyridine structure and are known for their biological activity.
Triazolo[1,5-a]pyrimidines: These compounds have a triazole ring fused to a pyrimidine ring and are used in medicinal chemistry for their diverse biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds contain a benzimidazole ring fused to a pyrimidine ring and are relevant in medicinal chemistry.
Uniqueness: 2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid is unique due to the presence of both hydroxyl groups and a carboxylic acid group, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H5N3O4 |
|---|---|
Peso molecular |
195.13 g/mol |
Nombre IUPAC |
4-hydroxy-2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C7H5N3O4/c11-3-1-4(12)10-2-8-5(7(13)14)6(10)9-3/h1-2,12H,(H,9,11)(H,13,14) |
Clave InChI |
NIPCXUYQJLOERB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C=NC(=C2NC1=O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13218361.png)
![2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde](/img/structure/B13218368.png)

![1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol](/img/structure/B13218377.png)
![Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)
![5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13218383.png)


![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid](/img/structure/B13218413.png)





